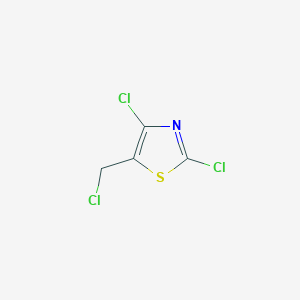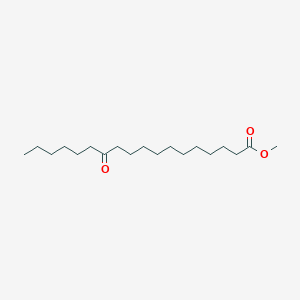
メチル12-オキソオクタデカン酸
概要
説明
Its molecular formula is CH3(CH2)5CO(CH2)10CO2CH3, and it has a molecular weight of 312.49 g/mol . This compound is characterized by the presence of a keto group at the 12th carbon position of the octadecanoate chain, making it a valuable intermediate in various chemical reactions and industrial applications.
科学的研究の応用
Methyl 12-oxooctadecanoate finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid oxidation.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
Target of Action
Methyl 12-oxooctadecanoate is a long-chain keto fatty acid
Mode of Action
It is known to react with hydrazoic acid
Result of Action
Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.
生化学分析
Biochemical Properties
It is known to be a fatty acid, which suggests that it may interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism
Cellular Effects
As a fatty acid, it may influence cell function by integrating into cell membranes, affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to be involved in lipid metabolism, given its structure as a fatty acid
準備方法
Synthetic Routes and Reaction Conditions
Methyl 12-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxystearate. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired keto group at the 12th position .
Industrial Production Methods
In industrial settings, the production of methyl 12-oxooctadecanoate often involves the catalytic oxidation of methyl 12-hydroxystearate. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient conversion .
化学反応の分析
Types of Reactions
Methyl 12-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: 12-oxooctadecanoic acid.
Reduction: Methyl 12-hydroxyoctadecanoate.
Substitution: Various esters and amides.
類似化合物との比較
Methyl 12-oxooctadecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxystearate: Contains a hydroxyl group instead of a keto group at the 12th position.
Methyl stearate: Lacks the keto group, making it less reactive in certain chemical reactions.
Methyl 12-oxostearate: Another name for methyl 12-oxooctadecanoate, highlighting its keto functionality.
The uniqueness of methyl 12-oxooctadecanoate lies in its keto group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
特性
IUPAC Name |
methyl 12-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPEBNRFAFNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178492 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-27-0 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?
A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].
Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?
A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.
Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?
A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

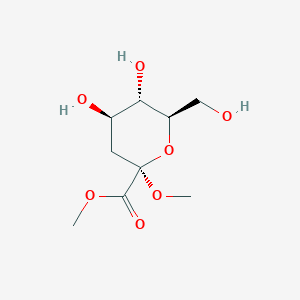
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)
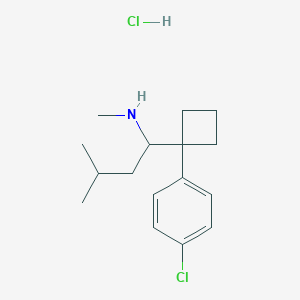
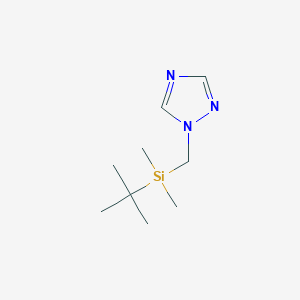
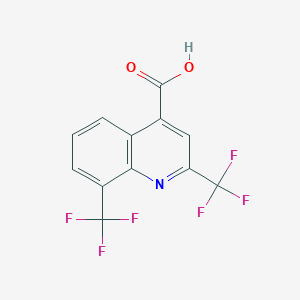
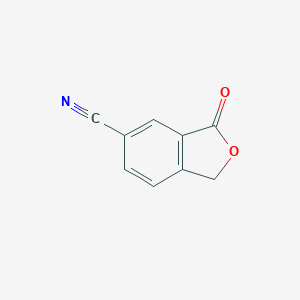
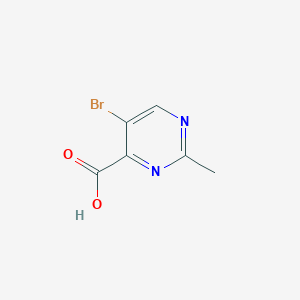
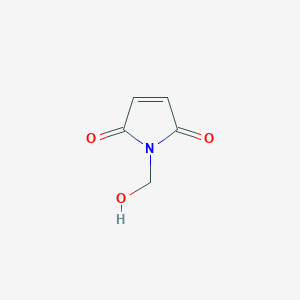
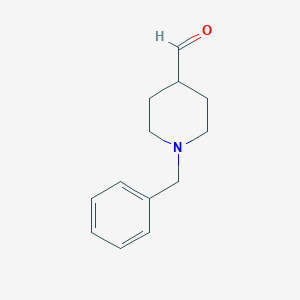

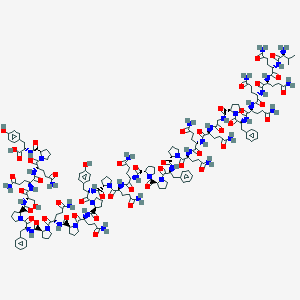
![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
